molecular formula C11H11NO2S B1298783 3-(1H-indol-3-ylsulfanyl)propanoic Acid CAS No. 80412-20-0

3-(1H-indol-3-ylsulfanyl)propanoic Acid

Cat. No. B1298783
CAS RN: 80412-20-0
M. Wt: 221.28 g/mol
InChI Key: VTEKIXUQAPZEIB-UHFFFAOYSA-N
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Description

3-(1H-indol-3-ylsulfanyl)propanoic Acid, also known as 3-indol-3-ylthiopropanoic acid, is a unique chemical compound with the molecular formula C11H11NO2S . It has a molecular weight of 221.28 .


Molecular Structure Analysis

The molecular structure of 3-(1H-indol-3-ylsulfanyl)propanoic Acid is represented by the SMILES string OC(=O)CCSc1c[nH]c2ccccc12 . The InChI representation of the molecule is 1S/C11H11NO2S/c13-11(14)5-6-15-10-7-12-9-4-2-1-3-8(9)10/h1-4,7,12H,5-6H2,(H,13,14) .

Scientific Research Applications

  • Biological Activity of Schiff Bases : Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid have been studied for their antimicrobial activity. These compounds show remarkable antimicrobial properties, suggesting potential applications in fighting bacterial and fungal infections (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

  • Synthesis of Nitrogen/Sulfur Heterocycles : A study explored the synthesis of nitrogen and sulfur heterocyclic systems by linking indole with other rings, such as 1,2,4-triazole, pyridazine, and quinoxaline. This method yields compounds with potential for further research, possibly in pharmaceutical applications (Boraei, Sarhan, Yousuf, & Barakat, 2020).

  • Immunoactive Ionic Liquids : Immunoactive ionic liquids based on indol-3-ylsulfanylacetic acids have been synthesized and studied for their properties. These compounds have shown potential as immunomodulators, which could have applications in treating immune system disorders (Mirskova, Adamovich, Mirskov, Kolesnikova, & Schilde, 2014).

  • Inhibitors for Urease Enzyme : Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and shown to be potent inhibitors of the urease enzyme. These compounds have potential applications in the development of therapeutic agents for diseases related to urease enzyme activity (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).

  • Synthesis of Immunoactive Compounds : Immunoactive properties of tris(2-hydroxyethyl)ammonium salts of 1-R-indol-3-ylsulfanylacetic and -sulfonylalkanecarboxylic acids have been investigated. These compounds have been found to exhibit dose-dependent antiproliferative activity and could be valuable in immunotherapy (Mirskova, Levkovskaya, Kolesnikova, Perminova, Rudyakova, & Adamovich, 2010).

properties

IUPAC Name

3-(1H-indol-3-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c13-11(14)5-6-15-10-7-12-9-4-2-1-3-8(9)10/h1-4,7,12H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEKIXUQAPZEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355194
Record name 3-(1H-indol-3-ylsulfanyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-3-ylsulfanyl)propanoic Acid

CAS RN

80412-20-0
Record name 3-(1H-indol-3-ylsulfanyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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